molecular formula C6H12ClN5 B1404027 2-(2H-Tetrazol-5-yl)piperidine hydrochloride CAS No. 1423029-41-7

2-(2H-Tetrazol-5-yl)piperidine hydrochloride

Cat. No.: B1404027
CAS No.: 1423029-41-7
M. Wt: 189.65 g/mol
InChI Key: CYUBOONRIHEHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2H-Tetrazol-5-yl)piperidine hydrochloride is a chemical compound with the molecular formula C6H12ClN5. It is a derivative of piperidine and tetrazole, and it is often used in various scientific research applications due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The tetrazole ring in the compound can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of naturally occurring molecules in biological systems. This property enables the compound to bind to enzyme active sites, potentially inhibiting or modulating their activity. For instance, 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, by forming hydrogen bonds and electrostatic interactions with amino acid residues in the active site .

Cellular Effects

The effects of 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in cell proliferation and apoptosis. Additionally, 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride can influence the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance and metabolic flux .

Molecular Mechanism

At the molecular level, 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. The tetrazole ring can form stable complexes with metal ions, which may facilitate the compound’s binding to metalloproteins and metalloenzymes. This interaction can lead to enzyme inhibition or activation, depending on the nature of the binding site and the enzyme’s function. Furthermore, 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride in laboratory settings are crucial for understanding its stability, degradation, and long-term impact on cellular function. Studies have demonstrated that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the tetrazole ring, reducing the compound’s efficacy. In vitro and in vivo studies have shown that 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride can have long-term effects on cellular function, including sustained modulation of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as enhancing cognitive function and reducing oxidative stress. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a specific dosage range elicits maximal therapeutic benefits without causing significant toxicity .

Metabolic Pathways

2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can influence metabolic flux by modulating the activity of key enzymes, such as dehydrogenases and transferases. Additionally, it has been shown to affect metabolite levels, including those of glucose, lactate, and amino acids, thereby altering the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester the compound in the cytoplasm or nucleus, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 2-(2H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can modulate mitochondrial function and energy production. Additionally, the compound can be found in the nucleus, where it interacts with transcriptional regulators to influence gene expression .

Chemical Reactions Analysis

Types of Reactions

2-(2H-Tetrazol-5-yl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various oxidizing and reducing agents. Reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile or water .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted tetrazole derivatives .

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5.ClH/c1-2-4-7-5(3-1)6-8-10-11-9-6;/h5,7H,1-4H2,(H,8,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUBOONRIHEHKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NNN=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2H-Tetrazol-5-yl)piperidine hydrochloride
Reactant of Route 2
2-(2H-Tetrazol-5-yl)piperidine hydrochloride
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2-(2H-Tetrazol-5-yl)piperidine hydrochloride
Reactant of Route 4
2-(2H-Tetrazol-5-yl)piperidine hydrochloride
Reactant of Route 5
2-(2H-Tetrazol-5-yl)piperidine hydrochloride
Reactant of Route 6
2-(2H-Tetrazol-5-yl)piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.